N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide
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Overview
Description
N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide is an organic compound characterized by its sulfonamide group attached to a benzene ring substituted with ethyl and isopropyl groups. This compound is notable for its steric hindrance due to the bulky isopropyl groups, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the ethyl and isopropyl groups. One common method includes:
Sulfonation: Benzene is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Alkylation: The sulfonated benzene is then alkylated with isopropyl halides in the presence of a strong base like sodium hydride to introduce the isopropyl groups.
Ethylation: Finally, the ethyl group is introduced using ethyl halides under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted sulfonamide compounds.
Scientific Research Applications
N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its steric properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bulky isopropyl groups can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of isopropyl groups.
2,4,6-Triisopropylbenzenesulfonyl azide: Contains an azide group instead of the sulfonamide group.
Uniqueness
N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide is unique due to its combination of ethyl and multiple isopropyl groups, which provide significant steric hindrance. This steric effect can influence its reactivity and interactions with biological targets, making it distinct from other sulfonamide compounds.
Properties
Molecular Formula |
C17H29NO2S |
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Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H29NO2S/c1-8-18-21(19,20)17-15(12(4)5)9-14(11(2)3)10-16(17)13(6)7/h9-13,18H,8H2,1-7H3 |
InChI Key |
RBMFFZYGRZJJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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